N-Acetyltizanidine: A Comprehensive Technical Guide on Structure, Properties, and Pharmacological Profile
N-Acetyltizanidine: A Comprehensive Technical Guide on Structure, Properties, and Pharmacological Profile
Abstract
This technical guide provides a comprehensive analysis of N-Acetyltizanidine (CAS 173532-15-5), a primary related compound of the centrally acting α2-adrenergic agonist, Tizanidine. While Tizanidine is extensively documented and utilized for its myotonolytic properties, N-Acetyltizanidine remains largely uncharacterized in public-domain literature. This document bridges that gap by integrating established chemical principles with the known pharmacology of the parent compound. We present its confirmed chemical structure, propose a robust synthetic pathway, and provide predictive data on its physicochemical, spectroscopic, and pharmacological properties. Detailed experimental protocols for synthesis and analytical validation are included to empower researchers and drug development professionals in exploring this compound. This guide serves as a foundational resource, combining established data on Tizanidine with scientifically grounded hypotheses regarding its N-acetylated derivative to facilitate future research and development.
Introduction and Background
Tizanidine is a potent, centrally acting muscle relaxant prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[1]. Its mechanism of action is primarily mediated by its agonistic activity at α2-adrenergic receptors in the spinal cord. This action inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in the facilitation of spinal motor neurons and thus alleviating muscle spasticity[1][2][3]. Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into inactive metabolites[1][4][5].
In the context of pharmaceutical development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical. N-Acetyltizanidine is recognized by the United States Pharmacopeia (USP) as "Tizanidine USP Related Compound B," signifying its status as a known and monitored substance related to the Tizanidine API[6][7]. Despite this recognition, a detailed public repository of its chemical and pharmacological properties is conspicuously absent.
This guide aims to construct a detailed technical profile of N-Acetyltizanidine. By leveraging the well-documented properties of Tizanidine and fundamental principles of medicinal chemistry, we will provide a predictive yet scientifically rigorous exploration of this compound.
Chemical Identity and Structure
N-Acetyltizanidine is a derivative of Tizanidine where an acetyl group is covalently bonded to a nitrogen atom within the 2-aminoimidazoline moiety. The precise location of this acetylation is critical for understanding its chemical behavior.
Structural Elucidation
The formal IUPAC name, 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone, confirms that the acetylation occurs at the N1 position of the 4,5-dihydroimidazole ring[8][9]. This position is chemically plausible due to the nucleophilic character of this secondary amine.
-
Parent Compound: Tizanidine
-
Derivative: N-Acetyltizanidine
Below is a diagram illustrating the structural transformation from the parent compound to its N-acetylated derivative.
Caption: Structural relationship between Tizanidine and N-Acetyltizanidine.
Chemical Identifiers
The following table summarizes the key identifiers for N-Acetyltizanidine.
| Identifier | Value | Reference(s) |
| CAS Number | 173532-15-5 | [8][10][11] |
| Molecular Formula | C₁₁H₁₀ClN₅OS | [6][10][12] |
| Molecular Weight | 295.75 g/mol | [6][10][12] |
| IUPAC Name | 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | [8][9] |
| Synonyms | Tizanidine USP Related Compound B, N-Acetyltizanidine | [6][13] |
Proposed Synthesis and Characterization
While N-Acetyltizanidine is available as a reference standard, a detailed synthetic protocol is not readily published. Here, we propose a standard, high-yield laboratory procedure for its synthesis from Tizanidine, followed by a robust workflow for purification and confirmation.
Experimental Protocol: Synthesis of N-Acetyltizanidine
Objective: To acetylate the N1 position of the dihydroimidazole ring of Tizanidine.
Reagents & Materials:
-
Tizanidine Hydrochloride
-
Acetyl Chloride (or Acetic Anhydride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Preparation: To a stirred suspension of Tizanidine Hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) dropwise at 0 °C. Stir for 30 minutes to generate the free base in situ.
-
Acetylation: Slowly add Acetyl Chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Tizanidine spot is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.
Synthesis and Analysis Workflow
The following diagram outlines the logical flow from starting material to a fully characterized final product.
Caption: Workflow for the synthesis and characterization of N-Acetyltizanidine.
Predicted Physicochemical and Spectroscopic Properties
The addition of an acetyl group is expected to alter the physicochemical properties of Tizanidine. The following table provides a comparison of known data for Tizanidine with predicted data for its N-acetylated derivative.
| Property | Tizanidine (Known) | N-Acetyltizanidine (Predicted) | Rationale for Prediction |
| Molecular Weight | 253.71 g/mol | 295.75 g/mol | Additive mass of the acetyl group (C₂H₂O). |
| LogP (Octanol-Water) | ~1.5 - 2.0 | ~1.8 - 2.3 | The acetyl group increases lipophilicity, though the effect may be modest due to the introduction of a polar carbonyl group. |
| pKa | ~7.5 (Imidazoline ring) | ~ -0.5 (Amide N), ~6.0 (Exocyclic N) | The N1 nitrogen is now part of an amide, making it non-basic. The basicity of the exocyclic imine nitrogen is expected to decrease due to the electron-withdrawing effect of the N-acetyl group. |
| Aqueous Solubility | Slightly soluble | Less soluble | The increase in lipophilicity and the loss of a key protonation site on the imidazoline ring will likely reduce solubility in aqueous media. |
| ¹H NMR | Signals for imidazoline CH₂CH₂ protons (~3.6-4.0 ppm), aromatic protons, NH protons. | Appearance of a sharp singlet for the acetyl methyl group (~2.2 ppm). Downfield shift of the adjacent CH₂ protons in the imidazoline ring. Disappearance of the N1-H proton signal. | The acetyl group introduces three new equivalent protons and its carbonyl group exerts a deshielding effect on neighboring protons. |
| ¹³C NMR | Signals for imidazoline carbons (~45-50 ppm), aromatic carbons, and the guanidinyl carbon (~160 ppm). | Appearance of a carbonyl carbon signal (~170 ppm) and a methyl carbon signal (~21 ppm). | Introduction of two new carbon environments from the acetyl group. |
| IR Spectroscopy | N-H stretching bands (~3200-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹). | Appearance of a strong amide C=O stretching band (~1650-1680 cm⁻¹). The N-H stretching region will be simplified due to the loss of the N1-H. | The carbonyl group of the amide is a very strong IR absorber. |
Hypothesized Pharmacological Profile
The pharmacological activity of N-Acetyltizanidine is currently unknown. However, based on its structure, we can formulate hypotheses regarding its potential interaction with the biological targets of Tizanidine.
Impact on α2-Adrenergic Receptor Agonism
Tizanidine's therapeutic effect is dependent on its ability to act as an agonist at α2-adrenergic receptors[1][2]. The N-acetylation introduces significant structural changes that could modulate this activity:
-
Steric Hindrance: The acetyl group adds bulk to the imidazoline ring, which is crucial for receptor binding. This could sterically hinder the optimal orientation of the molecule within the receptor's binding pocket, potentially reducing its affinity and efficacy.
-
Electronic Effects: The electron-withdrawing nature of the acetyl group reduces the electron density and basicity of the imidazoline system. Since the protonated (cationic) form of the imidazoline ring is often critical for binding to adrenergic receptors, this change could significantly weaken the drug-receptor interaction.
-
Loss of H-Bonding: The N1-H of Tizanidine may act as a hydrogen bond donor in the receptor pocket. Its replacement with an acetyl group eliminates this possibility, potentially disrupting a key binding interaction.
Given these factors, it is highly probable that N-Acetyltizanidine will exhibit significantly reduced agonist activity at α2-adrenergic receptors compared to Tizanidine. It may even act as a weak partial agonist or an antagonist.
Caption: Hypothesized impact of N-acetylation on α2-receptor interaction.
Predicted Metabolism and Pharmacokinetics
Tizanidine has a short half-life (~2.5 hours) and is rapidly metabolized by CYP1A2[4][14]. N-Acetyltizanidine, if administered systemically, would likely follow a different metabolic path.
-
CYP1A2 Metabolism: The primary sites of oxidation on Tizanidine may still be accessible on the N-acetylated form. However, the altered electronics and conformation could change its affinity for CYP1A2, potentially slowing its metabolism.
-
Hydrolysis: The amide bond of N-Acetyltizanidine could be susceptible to hydrolysis by amidase enzymes, which would convert it back to Tizanidine. The rate and extent of such a conversion would determine if N-Acetyltizanidine could act as a prodrug.
-
Blood-Brain Barrier (BBB) Permeation: The increased lipophilicity might favor BBB penetration, but the loss of a key basic center could reduce its uptake by active transport mechanisms, if any exist for Tizanidine.
Proposed Analytical Methodology
A robust analytical method is essential for the detection and quantification of N-Acetyltizanidine, either as a process-related impurity in Tizanidine API or as a subject of standalone research.
Protocol: Reversed-Phase HPLC-UV Method
Objective: To develop a method for the separation and quantification of N-Acetyltizanidine from Tizanidine and other related impurities.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of N-Acetyltizanidine reference standard in a 50:50 mixture of acetonitrile and water. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the test sample (e.g., Tizanidine API) in the same diluent.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the N-Acetyltizanidine peak by its retention time relative to the reference standard. Due to its increased lipophilicity, N-Acetyltizanidine is expected to have a longer retention time than Tizanidine under these conditions. Calculate the concentration using the calibration curve derived from the standards.
Conclusion
N-Acetyltizanidine (CAS 173532-15-5) is more than a mere process-related impurity; it is a distinct chemical entity whose properties can be scientifically predicted based on its relationship to its parent compound, Tizanidine. This guide establishes a foundational understanding of its structure, proposes methods for its synthesis and analysis, and formulates data-driven hypotheses about its physicochemical and pharmacological characteristics. We predict that the N-acetylation significantly alters the molecule's basicity and steric profile, likely leading to a reduction in its α2-adrenergic agonist activity. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical sciences, enabling further investigation into this under-characterized molecule.
References
-
StatPearls. (n.d.). Tizanidine. NCBI Bookshelf. [Link]
-
Granfors, K., Backman, J. T., Neuvonen, P. J., & Laitila, J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 57(3), 349–353. [Link]
-
National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem. [Link]
-
Medicine.com. (2020). TiZANidine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Pharmacology of Tizanidine (Sirdalud). (2023). YouTube. [Link]
-
Axios Research. (n.d.). N-Acetyl Tizanidine. [Link]
-
Pharmaffiliates. (n.d.). Tizanidine-impurities. [Link]
-
Sahu, A., Garnaik, B., & Panda, J. (2011). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 73(3), 343–346. [Link]
-
Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. [Link]
-
Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. [Link]
-
Milanov, I. G. (1992). Mechanisms of tizanidine action on spasticity. Acta Neurologica Scandinavica, 85(5), 305–312. [Link]
Sources
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of tizanidine action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. N-Acetyl Tizanidine | TRC-A188870-100MG | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. N-Acetyl Tizanidine - CAS - 173532-15-5 | Axios Research [axios-research.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. klivon.com [klivon.com]
- 14. medicine.com [medicine.com]
